![molecular formula C20H28 B12850895 1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tetraenylidene side chain: This step involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Isomerization to achieve the (Z) configuration: This can be done using specific catalysts or under thermal conditions to ensure the correct geometric isomer is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions, such as temperature, pressure, and pH, would be essential to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic positions, using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, lithium diisopropylamide, and other strong bases.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Allylic alcohols, ethers, and amines.
科学的研究の応用
Chemistry
This compound is used as a building block in organic synthesis, particularly in the formation of complex natural products and pharmaceuticals.
Biology
In biological research, it can be used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific mechanical and chemical properties.
作用機序
The mechanism by which (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can include signal transduction pathways, metabolic enzymes, and cellular receptors.
類似化合物との比較
Similar Compounds
- (E)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene
- (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohexane
- (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-2-ene
Uniqueness
The unique structure of (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene, particularly the (Z) configuration and the presence of multiple conjugated double bonds, distinguishes it from similar compounds. This configuration can lead to different reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C20H28 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
(6Z)-6-[(2E,4E,6E)-3,7-dimethylnona-2,4,6,8-tetraenylidene]-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C20H28/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-14H,1,9,15H2,2-6H3/b11-8+,16-10+,17-13+,19-14+ |
InChIキー |
FWNRILWHNGFAIN-SSHGZYQJSA-N |
異性体SMILES |
CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/C=C)(C)C |
正規SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C=C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



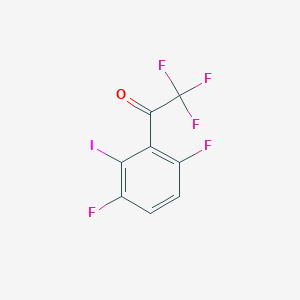
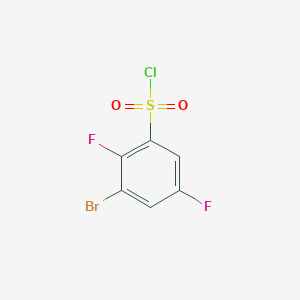
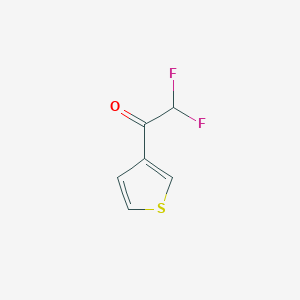
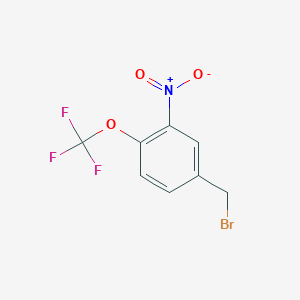






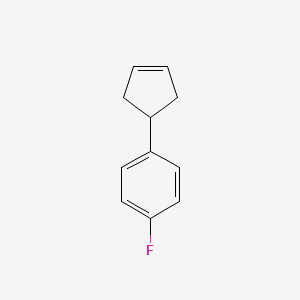
![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)

